3-(Fmoc-amino)phenylacetic acid
Overview
Description
3-(Fmoc-amino)phenylacetic acid is a chemical compound with the empirical formula C23H19NO4 and a molecular weight of 373.40 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of 3-(Fmoc-amino)phenylacetic acid is the amine group in organic synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used to prevent unwanted reactions at the amine group during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the successful synthesis of the peptide.
Pharmacokinetics
It’s important to note that the fmoc group’s stability during storage is improved by reducing the free amine content .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with high purity . The use of high-quality Fmoc-amino acids can result in dramatic improvements in peptide yield .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fmoc group during storage can be affected by the presence of free amines . Therefore, it’s crucial to control the environment to ensure the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fmoc-amino)phenylacetic acid typically involves the coupling of free diaminobenzoic acid with Fmoc-amino acids. This one-step method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves solid-phase peptide synthesis techniques. These methods leverage the stability of the Fmoc group and the efficiency of the coupling reactions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Fmoc-amino)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted under basic conditions.
Coupling Reactions: It readily couples with other amino acids or peptides in the presence of coupling reagents.
Common Reagents and Conditions
Bases: Piperidine is commonly used to remove the Fmoc group.
Coupling Reagents: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed or substituted .
Scientific Research Applications
3-(Fmoc-amino)phenylacetic acid is extensively used in scientific research, particularly in:
Chemistry: It is a crucial building block in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-4-aminophenyl-propionic acid
- Fmoc-(S)-3-amino-3-(2-bromo-phenyl)-propionic acid
- Fmoc-®-3-amino-3-(3-bromo-phenyl)-propionic acid
Uniqueness
3-(Fmoc-amino)phenylacetic acid is unique due to its specific structure, which allows for efficient coupling reactions and easy removal of the Fmoc group. This makes it particularly valuable in solid-phase peptide synthesis, where the stability and ease of deprotection are crucial .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSRRXZHWJUCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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